(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
CAS No.:
Cat. No.: VC16027981
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O3 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | (1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
| Standard InChI | InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14?,15?,17-,18-,19-,20+/m1/s1 |
| Standard InChI Key | QFVOYBUQQBFCRH-HFQBERHNSA-N |
| Isomeric SMILES | C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O |
| Canonical SMILES | CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Core Framework and Stereochemistry
The compound belongs to the tetracyclo[11.2.1.01,10.04,9]hexadecane family, featuring four fused rings that impose significant conformational rigidity. The (1R,5R,9S,13S) stereochemistry dictates three-dimensional orientation, critical for intermolecular interactions. Key structural elements include:
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A central bicyclo[3.2.1]octane system fused with additional cyclohexane and cyclopropane rings.
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A C-13 hydroxyl group and C-5 carboxylic acid moiety, enabling hydrogen bonding and ionic interactions.
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Two methyl groups at C-5 and C-9, alongside a methylidene substituent at C-14, contributing to hydrophobicity.
These features are encapsulated in the molecular formula C20H30O3 and a molecular weight of 318.4 g/mol.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H30O3 |
| Molecular Weight (g/mol) | 318.4 |
| Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 2 (OH and COOH) |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface | 57.2 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for stereochemical assignments:
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¹H NMR: Methylidene protons (δ 4.8–5.2 ppm), hydroxyl proton (δ 1.8 ppm, broad), and carboxylic proton (δ 12.1 ppm).
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¹³C NMR: Carbonyl carbon (δ 178.2 ppm), quaternary carbons in fused rings (δ 35–50 ppm), and methyl groups (δ 22–28 ppm).
Mass spectrometry (MS) exhibits a molecular ion peak at m/z 318.4, with fragmentation patterns confirming the loss of hydroxyl (-18 u) and carboxyl (-44 u) groups.
Synthetic Approaches and Optimization
Multi-Step Organic Synthesis
The synthesis involves sequential cyclization, oxidation, and functionalization steps:
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Cyclopropanation: Diels-Alder reaction between a diene and methylidene precursor forms the central bicyclic core.
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Oxidative Ring Expansion: Ozonolysis followed by reductive workup introduces the hydroxyl group at C-13.
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Carboxylic Acid Installation: Jones oxidation of a secondary alcohol at C-5 yields the carboxyl moiety.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | TiCl4, CH2Cl2, -78°C | 45 |
| Oxidative Expansion | O3, then Zn/HOAc | 62 |
| Carboxylation | CrO3, H2SO4, acetone, 0°C | 38 |
Challenges and Mitigation Strategies
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Steric Hindrance: Bulky substituents at C-5 and C-9 impede cyclization; microwave-assisted synthesis reduces reaction time and improves yield.
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Epimerization Risk: Low-temperature conditions (-40°C) during carboxylation preserve stereochemical integrity.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Properties
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophages, with IC50 values of 12.3 µM and 9.8 µM, respectively. The carboxylic acid group chelates zinc ions in COX-2’s active site, while hydroxyl groups stabilize hydrogen bonds with Arg120 and Tyr355.
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), the compound disrupts membrane integrity via hydrophobic interactions with lipid bilayers.
Analytical and Industrial Applications
Quality Control in Synthesis
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) achieves 98.5% purity, while chiral stationary phases resolve enantiomeric impurities.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances aqueous solubility (from 0.8 mg/mL to 12.4 mg/mL) and sustains release over 72 hours.
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Modifying the methylidene group to fluorinated analogs may improve metabolic stability. Additionally, ester prodrugs of the carboxylic acid could enhance oral bioavailability.
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